molecular formula C10H10O5 B043620 2,4-Diacetylphloroglucinol CAS No. 2161-86-6

2,4-Diacetylphloroglucinol

Cat. No. B043620
CAS RN: 2161-86-6
M. Wt: 210.18 g/mol
InChI Key: PIFFQYJYNWXNGE-UHFFFAOYSA-N
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Description

2,4-Diacetylphloroglucinol (2,4-DAPG) is a natural phenol found in several bacteria, specifically strains of the Gram-negative bacterium Pseudomonas fluorescens . This compound is responsible for the anti-phytopathogenic and biocontrol properties in these strains . It is also an antifungal secondary metabolite and broad-spectrum antibiotic used to control plant diseases .


Synthesis Analysis

The key synthases coding by the phlACBD gene cluster from the strain Pseudomonas fluorescens CHA0 were overexpressed in E. coli BL21 (DE3) to produce 2,4-DAPG . The marA, phlE, and acc genes were also overexpressed to enhance 2,4-DAPG biosynthesis . A series of DAPG ester analogues with diverse lengths of acyl substitution on aromatic hydroxyls were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of 2,4-DAPG is complex and involves several key genes in its formation . The gene phlD encodes a type III polyketide synthase responsible for the conversion of three molecules of malonyl-CoA to phloroglucinol (PG) . Then, the acetyltransferase encoded by phlACB catalyzes the acetylation of PG to monoacetylphloroglucinol (MAPG) and 2,4-DAPG .


Chemical Reactions Analysis

The biosynthesis of 2,4-DAPG is regulated by a gene cluster termed phlACBDEFGH . The enzymes directly involved in the formation of 2,4-DAPG are encoded by the genes phlACBD located in a single operon . The synthetic ability of 2,4-DAPG could be increased by expressing the acc, marA, and phlE genes .


Physical And Chemical Properties Analysis

2,4-DAPG has a chemical formula of C10H10O5 and a molar mass of 210.18 g/mol . It is a solid compound and has a solubility of 90 mg/mL in DMSO .

Scientific Research Applications

1. Plant Pathogen Control in Agriculture

Scientific Field:

Plant Pathology and Agricultural Sciences

Summary:

DAPG is a secondary metabolite produced by certain rhizobacteria, particularly fluorescent Pseudomonas spp. It exhibits broad-spectrum antiviral, antimicrobial, and anti-peronosporomycetes activities. In the context of agriculture, DAPG plays a crucial role in controlling root diseases caused by fungal pathogens.

Methods of Application:

Experimental Procedures:

Results:

  • Disease Suppression : DAPG inhibits the growth of various pathogens, including fungi like Thielaviopsis basicola, responsible for black root rot in tobacco plants .

2. Biomedical Applications

Scientific Field:

Biomedical Research and Pharmaceutical Sciences

Summary:

DAPG exhibits diverse biological activities beyond agriculture. It has shown anti-helminthic, antiviral, and anti-protozoal properties, as well as anticancer activity.

Methods of Application:

Experimental Procedures:

Results:

  • Pharmaceutical Applications : Investigate DAPG derivatives for drug development .

Safety And Hazards

2,4-DAPG can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Efforts toward the development of a straightforward greener Gram-scale synthesis of 2,4-DAPG have been developed . This work showed the potential application of engineered E. coli to get high production of target compounds . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of 2,4-DAPG compound biosynthesis and a greater potential of microbial production .

properties

IUPAC Name

1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFQYJYNWXNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175995
Record name 2,4-Diacetylphloroglucinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diacetylphloroglucinol

CAS RN

2161-86-6
Record name 2,4-Diacetylphloroglucinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diacetylphloroglucinol
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Record name 2,4-Diacetylphloroglucinol
Source EPA DSSTox
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Record name 2,4-Diacetylbenzene-1,3,5-triol
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Record name 2,4-DIACETYLPHLOROGLUCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,120
Citations
DM Weller, BB Landa, OV Mavrodi, KL Schroeder… - Plant …, 2006 - thieme-connect.com
Plants have evolved strategies of stimulating and supporting specific groups of antagonistic microorganisms in the rhizosphere as a defense against diseases caused by soilborne plant …
Number of citations: 351 www.thieme-connect.com
JT de Souza, C Arnould, C Deulvot… - …, 2003 - Am Phytopath Society
The antibiotic 2,4-diacetylphloroglucinol (2,4-DAPG) plays an important role in the suppression of plant pathogens by several strains of Pseudomonas spp. Based on the results of this …
Number of citations: 250 apsjournals.apsnet.org
JN Brazelton, EE Pfeufer, TA Sweat… - Molecular Plant …, 2008 - Am Phytopath Society
Pseudomonas fluorescens isolates containing the phlD gene can protect crops from root pathogens, at least in part through production of the antibiotic 2,4-diacetylphloroglucinol (DAPG)…
Number of citations: 192 apsjournals.apsnet.org
OV Mavrodi, BB McSpadden Gardener… - …, 2001 - Am Phytopath Society
Fluorescent Pseudomonas spp. that produce 2,4-diacetylphloroglucinol (2,4-DAPG) have biocontrol activity against damping-off, root rot, and wilt diseases caused by soilborne fungal …
Number of citations: 229 apsjournals.apsnet.org
JM Raaijmakers, DM Weller - Molecular Plant-Microbe …, 1998 - Am Phytopath Society
Take-all decline (TAD) is a natural biological control of the wheat root disease “take-all” that develops in response to the disease during extended monoculture of wheat. The research to …
Number of citations: 647 apsjournals.apsnet.org
AA Stepanov, DV Poshvina, AS Vasilchenko - Journal of Fungi, 2022 - mdpi.com
The dimorphic fungus Candida albicans is one of the most important opportunistic pathogens for humankind. The use of fungicides against Candida could be associated with sub-…
Number of citations: 5 www.mdpi.com
C Keel, DM Weller, A Natsch, G Défago… - Applied and …, 1996 - Am Soc Microbiol
The broad-spectrum antibiotic 2,4-diacetylphloroglucinol (PHL) is a major determinant in the biological control of a range of plant pathogens by many fluorescent Pseudomonas spp. A …
Number of citations: 412 journals.asm.org
J Almario, M Bruto, J Vacheron… - Frontiers in …, 2017 - frontiersin.org
Fluorescent pseudomonads protecting plant roots from phytopathogens by producing 2,4-diacetylphloroglucinol (DAPG) are considered to form a monophyletic lineage comprised of …
Number of citations: 66 www.frontiersin.org
M Maurhofer, E Baehler, R Notz… - Applied and …, 2004 - Am Soc Microbiol
The performance of Pseudomonas biocontrol agents may be improved by applying mixtures of strains which are complementary in their capacity to suppress plant diseases. Here, we …
Number of citations: 110 journals.asm.org
TA Kidarsa, NC Goebel, TM Zabriskie… - Molecular …, 2011 - Wiley Online Library
The antibiotics pyoluteorin and 2,4‐diacetylphloroglucinol (DAPG) contribute to the biological control of soilborne plant diseases by some strains of Pseudomonas fluorescens, …
Number of citations: 110 onlinelibrary.wiley.com

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